molecular formula C17H21NO3 B1372036 Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate CAS No. 815610-35-6

Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B1372036
CAS No.: 815610-35-6
M. Wt: 287.35 g/mol
InChI Key: ULMIQDSAACVGII-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate is a bicyclic compound that features a unique 8-azabicyclo[3.2.1]octane scaffold. This structure is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound is characterized by its complex molecular architecture, which includes a benzyl group, an oxo group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities.

Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes, starting from simpler precursors and employing various reagents and catalysts to achieve the desired stereochemistry and functional groups .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted esters.

Scientific Research Applications

Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including interactions with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s unique structure allows it to bind to these receptors, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

    Tropane Alkaloids: Compounds like atropine and cocaine share the 8-azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.

    Other Bicyclic Compounds: Compounds with similar bicyclic structures but different functional groups.

Uniqueness: Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-2-21-16(20)17-9-8-14(15(17)19)11-18(12-17)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMIQDSAACVGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(C1=O)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate
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Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate
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Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate
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Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate
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Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate
Reactant of Route 6
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Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate

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